molecular formula C16H28BNO2 B591908 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine CAS No. 1356111-39-1

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine

Cat. No.: B591908
CAS No.: 1356111-39-1
M. Wt: 277.215
InChI Key: WHPQAACYAYSKKW-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine is a compound that features a boron-containing dioxaborolane ring attached to a cyclohexene ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include alcohols, ketones, and various substituted derivatives of the original compound .

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . The cyclohexene and pyrrolidine rings provide structural stability and facilitate interactions with other molecules .

Comparison with Similar Compounds

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by its dioxaborolane moiety and pyrrolidine ring. Its molecular formula is C18H30BNO4C_{18}H_{30}BNO_4, with a molecular weight of 330.25 g/mol. The presence of the boron-containing dioxaborolane structure is significant as it can influence the reactivity and biological interactions of the compound.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential activities:

Anticancer Activity

Studies have suggested that compounds containing dioxaborolane groups exhibit anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance:

  • In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Case Study : A study on related dioxaborolane derivatives showed significant cytotoxicity against various cancer cell lines (IC50 values ranging from 10 to 50 µM) .

Antimicrobial Properties

The compound may also exhibit antimicrobial activity. Preliminary investigations have shown:

  • Antibacterial Activity : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria. For example, derivatives showed inhibition zones in disk diffusion assays against Staphylococcus aureus and Escherichia coli.
  • Case Study : A related compound demonstrated an IC50 of 2.6 µM against Methicillin-resistant Staphylococcus aureus (MRSA) .

The biological effects of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
  • Inhibition of Key Enzymes : The dioxaborolane group can interact with enzymes involved in cellular signaling pathways, potentially inhibiting their activity and altering cellular responses.

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (µM)Reference
Dioxaborolane Derivative AAnticancer (e.g., breast cancer)20
Dioxaborolane Derivative BAntibacterial (MRSA)2.6
Dioxaborolane Derivative CAntifungal (Candida albicans)3.5

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

  • In vivo studies to assess the pharmacokinetics and toxicity profiles.
  • Structure-activity relationship (SAR) studies to optimize its efficacy against specific targets.

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-9-14(10-8-13)18-11-5-6-12-18/h7,14H,5-6,8-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPQAACYAYSKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744474
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356111-39-1
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-yl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356111-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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